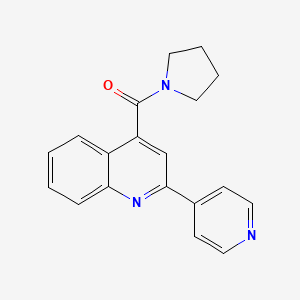![molecular formula C16H22F3NO B6084329 2,6-dimethyl-4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}morpholine](/img/structure/B6084329.png)
2,6-dimethyl-4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}morpholine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6-dimethyl-4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}morpholine, also known as DMEMTFP, is a synthetic compound that has gained significant attention in scientific research in recent years. This compound belongs to the class of morpholine derivatives and has been found to have various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of 2,6-dimethyl-4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}morpholine is not fully understood. However, it is believed that this compound interacts with metal ions and forms a complex that can be detected by fluorescence spectroscopy. This compound has also been found to interact with proteins and enzymes, which may explain its potential therapeutic effects.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of the neurotransmitter acetylcholine. This compound has also been found to inhibit the aggregation of amyloid-beta, a protein that is implicated in the development of Alzheimer's disease. In addition, this compound has been found to induce apoptosis, or programmed cell death, in cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2,6-dimethyl-4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}morpholine in lab experiments is its high selectivity for metal ions. This compound has been found to be highly sensitive to the presence of metal ions, which makes it a useful tool for detecting and quantifying metal ions in biological samples. However, one limitation of using this compound in lab experiments is its relatively low yield of around 60%. This can make it difficult to obtain large quantities of this compound for use in experiments.
Orientations Futures
There are several future directions for the scientific research on 2,6-dimethyl-4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}morpholine. One direction is to investigate its potential as a therapeutic agent for the treatment of Alzheimer's disease and Parkinson's disease. Another direction is to explore its potential as a fluorescent probe for the detection of other metal ions, such as magnesium and calcium. Additionally, further research is needed to fully understand the mechanism of action of this compound and its interactions with proteins and enzymes. Finally, efforts should be made to improve the synthesis method of this compound to increase its yield and availability for use in lab experiments.
Méthodes De Synthèse
2,6-dimethyl-4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}morpholine is synthesized by reacting 3-(trifluoromethyl)benzaldehyde with 1-methyl-2-(morpholin-4-yl)ethylamine in the presence of a catalyst. The reaction mixture is stirred at room temperature for several hours, and the resulting product is purified by column chromatography. The yield of this compound obtained by this method is around 60%.
Applications De Recherche Scientifique
2,6-dimethyl-4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}morpholine has been found to have various scientific research applications. It has been used as a fluorescent probe for the detection of metal ions, such as copper, zinc, and iron. This compound has also been used as a ligand for the synthesis of metal complexes that have potential applications in catalysis and material science. In addition, this compound has been investigated for its potential as a therapeutic agent for the treatment of cancer, Alzheimer's disease, and Parkinson's disease.
Propriétés
IUPAC Name |
2,6-dimethyl-4-[1-[3-(trifluoromethyl)phenyl]propan-2-yl]morpholine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22F3NO/c1-11(20-9-12(2)21-13(3)10-20)7-14-5-4-6-15(8-14)16(17,18)19/h4-6,8,11-13H,7,9-10H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JPXWTDOUGVVMTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)C(C)CC2=CC(=CC=C2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-({[2-(4-methyl-3-nitrobenzoyl)hydrazino]carbonothioyl}amino)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B6084248.png)
![7-(cyclopropylmethyl)-2-[(2-methyl-1,3-thiazol-4-yl)carbonyl]-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6084255.png)
![5-{4-[(dimethylamino)(2-fluorophenyl)acetyl]-1-piperazinyl}-2-methyl-3(2H)-pyridazinone](/img/structure/B6084257.png)
![4-[5-({2-[(5-chloro-2-methoxyphenyl)amino]-2-oxoethyl}thio)-1H-tetrazol-1-yl]benzoic acid](/img/structure/B6084263.png)
![ethyl ({6-[(2-chlorobenzoyl)amino]-1,3-benzothiazol-2-yl}thio)acetate](/img/structure/B6084268.png)
![4-[6-(dimethylamino)-2-methyl-4-pyrimidinyl]-N-(3,4,5-trimethoxyphenyl)-1-piperazinecarboxamide](/img/structure/B6084279.png)
![6-[3-(hydroxymethyl)-1-piperidinyl]-N-[(3-propyl-5-isoxazolyl)methyl]nicotinamide](/img/structure/B6084302.png)
![N-{5-[(2,3-dimethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-N'-(3-methoxyphenyl)urea](/img/structure/B6084308.png)
![1-[1-({1-[(2-methyl-1-benzofuran-7-yl)carbonyl]-4-piperidinyl}methyl)-1H-1,2,3-triazol-4-yl]ethanol](/img/structure/B6084316.png)
![N-1,3-thiazol-2-ylbicyclo[6.1.0]non-4-ene-9-carboxamide hydrochloride](/img/structure/B6084318.png)
![methyl 4-{3-[2-(2,4-difluorophenyl)ethyl]-1-piperidinyl}-4-oxobutanoate](/img/structure/B6084337.png)

![1-{[1-(4-fluorobenzoyl)-3-piperidinyl]carbonyl}-4-(4-fluorophenyl)piperazine](/img/structure/B6084351.png)
